N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methylphenyl)acetamide
Description
The exact mass of the compound this compound is 341.1043378 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c1-12-3-2-4-13(9-12)10-17(24)19-11-16-20-21-22-23(16)15-7-5-14(18)6-8-15/h2-9H,10-11H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSZLRRIUZLZQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of targets, contributing to its biological activity.
Mode of Action
The exact mode of action of this compound is currently unknown. For instance, indole derivatives are known to bind to multiple receptors, which can trigger a variety of biological responses.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it is likely that this compound could have diverse molecular and cellular effects.
Biological Activity
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C17H18ClN5O
- Molecular Weight : 345.81 g/mol
The presence of a tetrazole ring and a chlorophenyl group contributes to its biological activity by potentially enhancing interactions with biological targets.
Antimicrobial Activity
Research has shown that compounds with similar tetrazole structures exhibit notable antimicrobial properties. For instance, derivatives of tetrazoles have been evaluated for their effectiveness against various bacterial strains. In one study, compounds with tetrazole moieties demonstrated strong antibacterial activity against Salmonella typhi and Bacillus subtilis, indicating that this compound could possess similar properties .
Anticancer Potential
The anticancer activity of tetrazole-containing compounds has been widely studied. Compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation. For example, certain tetrazole derivatives have exhibited significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values in the low micromolar range .
Enzyme Inhibition
This compound may also act as an inhibitor for several enzymes. In studies involving related compounds, strong inhibitory effects against acetylcholinesterase (AChE) and urease were observed. Such activities suggest potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
Synthesis Methods
The synthesis of this compound can be achieved through several chemical reactions involving:
- Formation of the Tetrazole Ring : This typically involves the reaction of hydrazine derivatives with carbonyl compounds.
- Methylation : The introduction of the methyl group to link the tetrazole moiety to the acetamide.
- Final Coupling : The final step usually involves coupling the resulting intermediate with 3-methylphenyl acetamide.
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds extensively:
| Compound | Activity | Reference |
|---|---|---|
| 5-(4-Chlorophenyl)-1H-tetrazole | Anticancer | |
| N-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}benzenesulfonamide | Antimicrobial | |
| Various Tetrazole Derivatives | AChE Inhibition |
These findings highlight the therapeutic potential of tetrazole-containing compounds in various medical fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
